![molecular formula C13H14ClN3O4 B1418129 ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-18-5](/img/structure/B1418129.png)
ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Overview
Description
“Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate” is a chemical compound with the CAS Number: 477854-18-5. It has a molecular weight of 311.72 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,16H,3H2,1-2H3,(H,15,19,20)/b17-11- . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
1. Synthesis and Molecular Structure Analysis
Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate and related compounds have been synthesized and analyzed for their molecular structure. For example, (Achutha et al., 2017) discussed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterizing it through NMR, mass spectral analysis, and X-ray diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds.
2. Antimicrobial Activities
Some derivatives of ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate exhibit antimicrobial properties. (Desai et al., 2007) synthesized new quinazolines, showing potential as antimicrobial agents. Such studies are significant in the search for new and effective antimicrobial substances.
3. Phytoene Desaturase Inhibition
Research by (Ohki et al., 2003) has shown that compounds similar to ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can inhibit phytoene desaturase, an enzyme crucial in carotenoid biosynthesis. This is particularly relevant in agricultural research and the development of herbicides.
4. Dye Synthesis and Application
Compounds related to ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate have been used in the synthesis of disperse dyes. (Abolude et al., 2021) explored the synthesis and application of such dyes on polyester and nylon fabrics, highlighting the compound's relevance in textile chemistry.
5. Anticancer and Antiviral Research
Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate related compounds have been evaluated for their potential anticancer and antiviral activities. For instance, (Temple et al., 1982) synthesized compounds exhibiting significant cytotoxicity against cancer cells, indicating a potential use in anticancer therapy.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
ethyl N-[2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSJWJUHJZRFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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